molecular formula C10H13BrN2O2 B13633900 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one

5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one

Katalognummer: B13633900
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: ZNAIULXLVUPHFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine in the presence of a suitable solvent like dichloromethane.

    Aminomethylation: The bromofuran intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Cyclization: The aminomethylated bromofuran is then cyclized with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions used but can include various substituted pyrrolidinones and furan derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to the presence of the pyrrolidinone ring.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-furaldehyde: Shares the bromofuran moiety but lacks the pyrrolidinone ring.

    Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the bromofuran moiety.

Uniqueness

The uniqueness of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one lies in its combined structural features, which allow it to engage in a variety of chemical reactions and biological interactions that are not possible with either 5-bromo-2-furaldehyde or pyrrolidin-2-one alone.

This compound’s dual functionality makes it a versatile tool in both synthetic and medicinal chemistry, offering opportunities for the development of novel therapeutic agents and complex organic molecules.

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

5-[[(5-bromofuran-2-yl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H13BrN2O2/c11-9-3-2-8(15-9)6-12-5-7-1-4-10(14)13-7/h2-3,7,12H,1,4-6H2,(H,13,14)

InChI-Schlüssel

ZNAIULXLVUPHFG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1CNCC2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.